Zolpidem-d6 Phenyl-4-carboxylic Acid is a deuterated form of the major urinary metabolite of Zolpidem, a medication primarily used for the treatment of insomnia. This compound is significant in pharmacokinetics and toxicology, particularly in drug monitoring and metabolic studies. The presence of deuterium in its structure enhances its utility in analytical chemistry, allowing for more precise tracking and quantification in biological samples.
Zolpidem-d6 Phenyl-4-carboxylic Acid is synthesized as a stable isotope-labeled reference standard. It is available from various chemical suppliers, including LGC Standards and Sigma-Aldrich, where it is used for research and analytical purposes. The compound's CAS number is 1216455-48-9, and its molecular formula is C21H17D6N3O3, with a molecular weight of 371.47 g/mol .
This compound falls under the category of stable isotope-labeled compounds, specifically designed for use in drug metabolism studies and toxicological analysis. It serves as an important reference material for detecting and quantifying Zolpidem metabolites in biological matrices such as urine and hair .
The synthesis of Zolpidem-d6 Phenyl-4-carboxylic Acid typically involves multi-step organic reactions starting from Zolpidem. The key steps include:
The synthesis may utilize techniques such as:
Zolpidem-d6 Phenyl-4-carboxylic Acid has a complex molecular structure characterized by:
Zolpidem-d6 Phenyl-4-carboxylic Acid can undergo various chemical reactions relevant to its role as a metabolite:
Analytical methods such as gas chromatography coupled with mass spectrometry are often employed to study these reactions quantitatively, providing insights into metabolic pathways and elimination half-lives .
Zolpidem-d6 Phenyl-4-carboxylic Acid acts primarily as a metabolite of Zolpidem, influencing its pharmacological effects through:
Studies indicate that the detection of this metabolite can reflect compliance with Zolpidem therapy, with significant prevalence noted in urine samples from patients undergoing treatment .
Relevant data on melting point, boiling point, and other specific properties are often available through supplier documentation or chemical databases .
Zolpidem-d6 Phenyl-4-carboxylic Acid has several scientific applications:
Zolpidem-d6 Phenyl-4-carboxylic Acid (C₁₉H₁₃D₆N₃O₃; MW 343.41 g/mol) is a deuterium-labeled analogue of the major zolpidem metabolite, zolpidem phenyl-4-carboxylic acid (ZPCA). This stable isotope-labeled compound features six deuterium atoms strategically incorporated at the N,N-dimethylacetamide moiety, specifically replacing hydrogen atoms on both methyl groups attached to the amide nitrogen. The molecular structure retains the core imidazopyridine pharmacophore of the parent drug zolpidem but is distinguished by the carboxylic acid functional group at the para position of the C2-phenyl ring and the deuterium enrichment at the dimethylamino site. The compound typically presents as a neat solid or in standardized solution formats (>95% purity by HPLC), with systematic chemical names including 4-[3-[2-(Dimethylamino-d₆)-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl]benzoic acid, reflecting its precise structural modifications [1] [5]. The deuterium labeling creates a mass shift of +6 Da compared to the unlabeled metabolite (MW 337.37 g/mol), a critical feature for its analytical applications.
Zolpidem undergoes extensive hepatic metabolism primarily via cytochrome P450 isozymes (CYP3A4, CYP2C9, CYP1A2), generating several inactive metabolites. Among these, zolpidem phenyl-4-carboxylic acid (ZPCA) represents the predominant urinary metabolite, accounting for approximately 51% of an administered dose of zolpidem. The detection window for ZPCA in biological matrices extends to 2-3 days following a single therapeutic dose, making it a critical biomarker for monitoring zolpidem exposure [3] [7]. Zolpidem-d6 Phenyl-4-carboxylic Acid serves as the isotopically labeled counterpart specifically designed to track the disposition and quantification of this major metabolite. The deuterium atoms provide a stable isotopic signature that maintains chemical equivalence to the native metabolite while enabling precise discrimination via mass spectrometry. This molecular mimicry allows researchers to use it as an internal standard that corrects for extraction efficiency variations, matrix effects, and instrument fluctuations during quantitative analysis of biological samples, thereby improving analytical accuracy and reproducibility in metabolite studies [1] [3].
The significance of Zolpidem-d6 Phenyl-4-carboxylic Acid spans multiple research domains. In forensic toxicology, it enables accurate quantification of ZPCA in urine, blood, and oral fluid for detecting zolpidem use in cases of drug-facilitated crimes or roadside drug testing. Pharmacokinetic studies utilize this labeled compound to investigate metabolic profiles across diverse populations, including studies of hepatic impairment or drug-drug interactions affecting zolpidem metabolism. Research has demonstrated that the zolpidem/ZPCA concentration ratio decreases predictably post-administration, providing forensic scientists with a potential biomarker for estimating the timing of drug intake [2] [3]. In analytical chemistry, it addresses challenges in quantifying low metabolite concentrations in complex biological matrices, particularly given that ZPCA concentrations in oral fluid peak at only 0.28 ± 0.16 ng/mL at approximately 2 hours post-dose, significantly lower than parent zolpidem concentrations (36.73 ± 10.89 ng/mL) [2]. Its application extends to doping control and workplace drug testing, where precise metabolite quantification is essential.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1